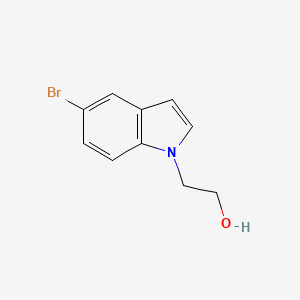

2-(5-Bromo-1H-indol-1-yl)ethanol

Vue d'ensemble

Description

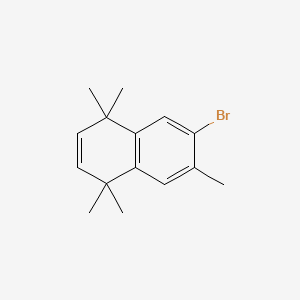

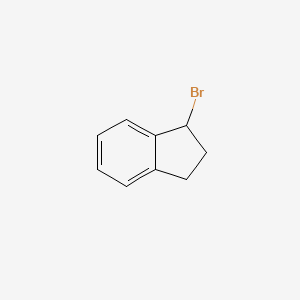

The compound "2-(5-Bromo-1H-indol-1-yl)ethanol" is a derivative of indole, which is a fundamental scaffold in many natural and synthetic compounds with significant biological activities. The presence of a bromine atom on the indole ring and an ethanol group attached to the nitrogen of the indole suggests potential for chemical modifications and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related indole derivatives often involves condensation reactions, as seen in the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, which was achieved by reacting 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione in ethanol under reflux conditions . Similarly, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions . These methods suggest that the synthesis of "2-(5-Bromo-1H-indol-1-yl)ethanol" could potentially be achieved through analogous condensation reactions or substitution reactions involving brominated indole precursors.

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was confirmed by X-ray single crystal diffraction, and the molecular geometry optimizations were performed using B3LYP/6-31G(d,p) . The molecular electrostatic potential map can be used to identify electrophilic and nucleophilic regions, which is crucial for understanding the reactivity of the molecule .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The presence of a bromine atom on the indole ring makes it a potential site for further substitution reactions, as bromine is a good leaving group. The ethanol group could also be involved in reactions such as esterification or etherification. The synthesis of related compounds has shown that secondary alcohols can be obtained through S-alkylation followed by reduction of the corresponding ketone .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the substituents attached to the indole core. For example, the thermal stability of a related compound was found to be good up to 215 °C . The presence of intramolecular hydrogen bonding can influence the NMR spectra, as seen in the case of 2-(5-Methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols . The solvent used in reactions can also affect the complexation and reactivity of these compounds . The physical properties such as solubility, melting point, and boiling point would be specific to "2-(5-Bromo-1H-indol-1-yl)ethanol" and could be inferred from related compounds but would require empirical determination for accuracy.

Applications De Recherche Scientifique

1. Crystal Structure and Molecular Interactions

- A study highlighted the formation of a compound related to 2-(5-Bromo-1H-indol-1-yl)ethanol through a condensation reaction, focusing on its crystal structure and molecular interactions. This work, utilizing Hirshfeld surface analysis and DFT, provides insights into the structural properties and intermolecular connections relevant to similar compounds (Barakat et al., 2017).

2. Synthesis and Antimicrobial Activity

- Research on the synthesis of novel 1H-Indole derivatives, which includes compounds structurally similar to 2-(5-Bromo-1H-indol-1-yl)ethanol, demonstrated their potential antimicrobial activity. This study focused on the creation of these compounds and their efficacy against various bacterial and fungal strains, indicating the compound's relevance in antimicrobial applications (2020).

3. Eco-Friendly Synthesis Methods

- A study described an eco-friendly, one-pot synthesis method for producing indolinone derivatives, which are related to the structure of 2-(5-Bromo-1H-indol-1-yl)ethanol. This process emphasizes environmentally benign methods and high atom-economy, highlighting the potential for sustainable production of such compounds (Brahmachari & Banerjee, 2014).

4. Therapeutic Applications and Cytotoxicity

- Another study synthesized a series of compounds including 5-bromo-3-substituted-hydrazono-1H-2-indolinones, which bear structural similarities to 2-(5-Bromo-1H-indol-1-yl)ethanol. This research explored their cytotoxicity, particularly on cancer cell lines, suggesting potential therapeutic applications in oncology (Karalı et al., 2002).

5. Thermal Analysis and Molecular Structure

- A comprehensive study on the gas-phase standard molar enthalpy of formation of 2-(1H-indol-3-yl)ethanol, which is closely related to 2-(5-Bromo-1H-indol-1-yl)ethanol, was conducted. This included thermal analysis and computational methods, providing valuable data on the compound's thermodynamic properties (Carvalho et al., 2019).

Safety And Hazards

The safety information for “2-(5-Bromo-1H-indol-1-yl)ethanol” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

2-(5-bromoindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBGZOPEJRCONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCO)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443146 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-1H-indol-1-yl)ethanol | |

CAS RN |

148366-28-3 | |

| Record name | 2-(5-Bromo-1H-indol-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)

![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)